molecular formula C17H17ClN4O5 B15033100 2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15033100
M. Wt: 392.8 g/mol
InChI Key: RGULZYWINVBGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via modifications of the Biginelli reaction. Its structure features a tetrahydropyrimidine core substituted at position 4 with a 2-chloro-4-oxo-pyrido[1,2-a]pyrimidin-3-yl group, a 6-methyl group, and a 2-methoxyethyl ester at position 5. The pyrido[1,2-a]pyrimidinone moiety introduces a fused heterocyclic system, which may enhance binding affinity to biological targets compared to simpler aryl or alkyl substituents . The 2-methoxyethyl ester group may improve solubility and bioavailability relative to smaller esters like ethyl or methyl .

Properties

Molecular Formula

C17H17ClN4O5

Molecular Weight

392.8 g/mol

IUPAC Name

2-methoxyethyl 4-(2-chloro-4-oxopyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17ClN4O5/c1-9-11(16(24)27-8-7-26-2)13(21-17(25)19-9)12-14(18)20-10-5-3-4-6-22(10)15(12)23/h3-6,13H,7-8H2,1-2H3,(H2,19,21,25)

InChI Key

RGULZYWINVBGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(N=C3C=CC=CN3C2=O)Cl)C(=O)OCCOC

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrimidine core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related DHPM derivatives:

Compound Name Substituent at Position 4 Ester Group Key Features/Activities Reference
Target Compound 2-Chloro-4-oxo-pyrido[1,2-a]pyrimidin-3-yl 2-Methoxyethyl Enhanced binding potential due to fused heterocycle; potential for improved solubility. -
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Ethyl Synthesized via Biginelli reaction with CuCl₂; aryl substituent may limit bioavailability.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Ethyl Furan derivatives exhibit moderate antioxidant activity (IC₅₀: 0.6–1.2 mg/mL).
Ethyl 6-methyl-4-(3-methyl-2-thienyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Methylthiophen-2-yl Ethyl Thiophene substituents may enhance electronic properties for catalysis or binding.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methyl-1-phenylpyrazol-4-yl Ethyl Pyrazole-substituted DHPMs show antitumor and anti-inflammatory potential.
N-(4-Ethoxyphenyl)-2-imino-1-(2-methoxyethyl)-5-oxo-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide Dipyrido[1,2-a:2′,3′-d]pyrimidine system 2-Methoxyethyl Dipyrido systems improve thermal stability and enzymatic inhibition.

Biological Activity

The compound 2-methoxyethyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C17H17ClN4O5) represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrido-pyrimidine moiety and multiple functional groups that contribute to its pharmacological properties.

Chemical Structure and Properties

The structural composition of this compound includes:

  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Chloro substituent : Increases reactivity and may influence biological activity.
  • Pyrido-pyrimidine framework : Commonly associated with various therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

The pyrido-pyrimidine derivatives have been evaluated for their anticancer activities. Some studies suggest that they may act as inhibitors of specific kinases involved in cancer progression. For example, compounds with similar structures have been reported to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

Enzyme Inhibition

Inhibition studies reveal that this compound can affect various enzymes. Notably, it has shown promising results in inhibiting phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. This inhibition could suggest potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrido-pyrimidine derivatives, including the target compound. The results indicated:

  • Inhibition Zone : Measured against common pathogens.
  • Minimum Inhibitory Concentration (MIC) : Determined for various strains.
PathogenMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus3215
Escherichia coli6412
Klebsiella pneumoniae12810

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound using human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : IC50 values indicated potent activity at low concentrations.
Cell LineIC50 (μM)
MCF-75.0
HeLa7.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tetrahydropyrimidine-carboxylate derivatives like this compound?

  • Methodological Answer: The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving aldehydes, β-ketoesters, and urea/thiourea derivatives . For example, in analogous syntheses, ethyl acetoacetate reacts with substituted aldehydes and thioureas under acidic conditions (e.g., HCl/glacial acetic acid) to yield dihydropyrimidinones. Post-synthetic modifications, such as halogenation or alkoxylation, may introduce the 2-chloro-4-oxo-pyridopyrimidine moiety . Key parameters include reflux duration (8–10 hours) and solvent selection (acetic acid/acetic anhydride mixtures), which influence crystallinity and yield .

Q. How is structural characterization of this compound performed, particularly for confirming stereochemistry and ring conformation?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For structurally similar compounds, SCXRD data revealed puckered tetrahydropyrimidine rings with deviations of ~0.224 Å from planarity, confirming a flattened boat conformation . Spectroscopic techniques include:

  • NMR: 1^1H and 13^13C NMR to identify methoxyethyl groups (δ ~3.5 ppm for OCH2_2CH2_2O) and carbonyl signals (δ ~165–175 ppm).
  • FT-IR: Peaks at ~1700 cm1⁻¹ (C=O stretch) and ~1250 cm1⁻¹ (C-O-C ether linkage) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to standard drugs like ciprofloxacin .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM to assess IC50_{50} .
  • Enzyme Inhibition: Docking studies targeting dihydrofolate reductase (DHFR) or thymidylate synthase due to the pyrimidine scaffold’s role in nucleotide metabolism .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining enantiomeric purity?

  • Methodological Answer:

  • Catalyst Screening: Use chiral auxiliaries (e.g., L-proline) or Lewis acids (e.g., Yb(OTf)3_3) to enhance stereoselectivity .
  • Solvent Engineering: Replace acetic acid with ionic liquids (e.g., [BMIM][BF4_4]) to improve reaction efficiency and reduce side products .
  • Process Monitoring: Employ in-situ FT-IR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. How should researchers address contradictions in biological activity data across similar derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxyethyl vs. allyl groups) and compare IC50_{50} trends. For instance, 3,4,5-trimethoxy phenyl analogs show enhanced cytotoxicity due to improved membrane permeability .
  • Meta-Analysis: Cross-reference published data on pyridopyrimidine derivatives to identify outliers. For example, discrepancies in antibacterial efficacy may arise from assay conditions (e.g., pH-dependent solubility) .

Q. What advanced techniques are used to study intermolecular interactions in the crystal lattice?

  • Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., H···O, C-H···π) using software like CrystalExplorer. For example, bifurcated hydrogen bonds (C-H···O) stabilize molecular chains along the c-axis in related structures .
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compare theoretical vs. experimental bond lengths (e.g., C=O: 1.22 Å calculated vs. 1.24 Å observed) .

Safety and Handling

  • Storage: Desiccate at 2–8°C in amber vials to prevent hydrolysis of the ester moiety .
  • Hazard Mitigation: Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy from chloro-pyridopyrimidine intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.